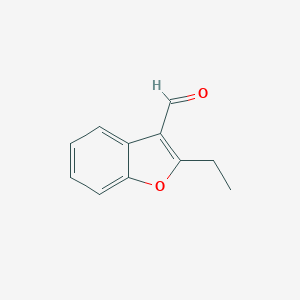

2-Ethyl-1-benzofuran-3-carbaldehyde

Descripción general

Descripción

2-Ethyl-1-benzofuran-3-carbaldehyde is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde typically involves the reaction of 2-ethylbenzofuran with an appropriate oxidizing agent. One common method is the Vilsmeier-Haack reaction, where 2-ethylbenzofuran is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group undergoes classical nucleophilic additions. In radical-mediated reactions, heteroatom anions (e.g., phosphines, thiols) act as single-electron donors (SEDs), enabling coupling with allenyl iodides to form 3-substituted benzofurans (Fig. 1) .

Table 1: Radical Coupling Reactions with Heteroatom Nucleophiles

| Nucleophile | Product (3-Substituted Benzofuran) | Yield (%) | Conditions |

|---|---|---|---|

| HPPh₂ | 3-(Diphenylphosphino)methyl | 71 | LiHMDS, THF, 0°C → RT |

| HSPh | 3-(Phenylthio)methyl | 68 | LiHMDS, THF, -20°C |

| H₂NPh | 3-(Anilino)methyl | 65 | LiHMDS, THF, -10°C |

Mechanistic Insight: The reaction proceeds via single-electron transfer from heteroatom anions to lithium-activated allenyl iodides, generating phenyl and heteroatom-centered radicals. Coupling forms C–P/S/N bonds at the 3-position .

Condensation Reactions

The aldehyde group participates in condensations with nitrogen nucleophiles:

Oxime Formation

Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 0–5°C yields N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine (Fig. 2). Sodium acetate acts as a base, achieving >90% conversion within 2 hours.

Key Applications :

-

Intermediate for Beckmann rearrangements to nitriles.

-

Precursor to bioactive amine derivatives via reduction (NaBH₄, EtOH, 25°C).

Cyclization and Annulation Reactions

The benzofuran core facilitates cycloadditions:

Hypervalent Iodine-Mediated Cyclization

Ortho-hydroxystilbenes cyclize with hypervalent iodine reagents (e.g., PhI(OAc)₂) to form 2-arylbenzofurans (Fig. 3) .

Table 2: Cyclization Yields with Substituted Stilbenes

| Stilbene Substitution | Product | Yield (%) |

|---|---|---|

| 4-OMe | 2-(4-Methoxyphenyl)benzofuran | 82 |

| 3-NO₂ | 2-(3-Nitrophenyl)benzofuran | 76 |

Conditions: CH₂Cl₂, 25°C, 12 hours .

[4+1] Cycloaddition

Lewis acid-catalyzed reactions with isocyanides form 3-aryl-2-aminobenzofurans (e.g., Sc(OTf)₃, CH₃CN, 25°C) .

Oxidation

The aldehyde group resists overoxidation under mild conditions but undergoes oxidation to carboxylic acids with strong oxidants (e.g., KMnO₄, H₂O₂/H₂SO₄).

Reduction

-

Aldehyde → Alcohol : NaBH₄ in EtOH reduces the aldehyde to 2-ethyl-1-benzofuran-3-methanol (87% yield).

-

Benzofuran Ring : Catalytic hydrogenation (H₂, Pd/C) saturates the furan ring to dihydrobenzofuran derivatives .

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes halogenation and nitration:

Table 3: Electrophilic Substitution Reactions

| Reagent | Product | Position | Yield (%) |

|---|---|---|---|

| Br₂ (CH₂Cl₂) | 5-Bromo-2-ethyl-1-benzofuran-3-carbaldehyde | 5 | 78 |

| HNO₃ (H₂SO₄) | 5-Nitro-2-ethyl-1-benzofuran-3-carbaldehyde | 5 | 65 |

Radical-Mediated Transformations

Bismuth(III)-catalyzed aldol condensations with β-ketoesters form β-ketoaldehyde adducts (e.g., 3b2 , 97% yield) .

Mechanism :

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Key Intermediate in Organic Synthesis:

2-Ethyl-1-benzofuran-3-carbaldehyde is widely used as a precursor for synthesizing various derivatives. Its ability to undergo functional group modifications makes it a versatile building block in the development of pharmaceuticals, agrochemicals, and fine chemicals. The compound's aromatic nature enhances stability and reactivity, allowing chemists to introduce specific reactive groups into target molecules effectively .

Reactivity and Transformations:

The compound can participate in several chemical reactions:

- Oxidation : Can form nitrile derivatives.

- Reduction : Capable of yielding amine derivatives.

- Substitution Reactions : Engages in halogenation or nitration to produce halogenated or nitrated benzofuran derivatives.

Biological Applications

Antimicrobial Properties:

Research has indicated that derivatives of this compound exhibit significant antibacterial activity against various resistant bacterial strains. This suggests potential therapeutic applications in treating infections caused by these pathogens .

Anticancer Activity:

Studies have shown that this compound can induce cytotoxic effects on cancer cell lines. For instance, it demonstrated a dose-dependent decrease in cell viability across several cancer types, indicating its potential as a chemotherapeutic agent. Notably, it has been tested against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and others .

Table 1: Summary of Biological Activities

Detailed Findings from Case Studies

- Antibacterial Efficacy : A study highlighted the effectiveness of benzofuran derivatives against resistant bacterial strains, suggesting their potential use in developing new antibiotics.

- Anticancer Properties : Another research effort demonstrated that treatment with this compound resulted in a significant decrease in cell viability across multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being explored .

Mecanismo De Acción

The mechanism of action of 2-Ethyl-1-benzofuran-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-1-benzofuran-3-carbaldehyde

- 7-Methoxy-benzofuran-2-carbaldehyde

- 5-Bromo-1-benzofuran-2-carbaldehyde

- 2-Benzofurancarboxaldehyde

Uniqueness

2-Ethyl-1-benzofuran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at the 2-position and the aldehyde group at the 3-position of the benzofuran ring differentiates it from other benzofuran derivatives, making it a valuable compound for targeted research and applications .

Actividad Biológica

2-Ethyl-1-benzofuran-3-carbaldehyde is an organic compound notable for its unique structure and potential biological activities. This compound is characterized by an ethyl group at the 2-position and a carbaldehyde functional group at the 3-position of the benzofuran ring. Its distinct substitution pattern confers specific chemical reactivity, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of this compound is with a molecular weight of approximately 174.20 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution processes, leading to the formation of diverse derivatives.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 174.20 g/mol |

| Functional Groups | Aldehyde, Aromatic |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity. Additionally, the compound may engage in redox reactions that influence cellular signaling pathways and metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development against infectious diseases.

- Anticancer Potential : Some derivatives of benzofuran compounds have shown cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating moderate cytotoxicity against HeLa and L1210 cell lines .

- Enzyme Inhibition : The compound serves as a probe in biochemical assays to study enzyme activity, particularly for enzymes involved in metabolic pathways.

Case Studies

Several studies have explored the biological implications of benzofuran derivatives, including this compound:

- Anticancer Studies : A study noted that certain benzofuran derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the benzofuran structure could enhance anticancer activity .

- Antimicrobial Research : Investigations into the antimicrobial properties of similar compounds revealed promising results against various bacterial strains, indicating that structural features like the aldehyde group may enhance interaction with microbial targets.

- Enzyme Interaction Studies : Research has demonstrated that compounds with similar structures can inhibit specific enzymes involved in lipid metabolism, highlighting the potential for this compound to affect metabolic pathways through enzyme modulation .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-Methyl-1-benzofuran-3-carbaldehyde | Moderate cytotoxicity | 22–52 |

| 7-Methoxy-benzofuran-2-carbaldehyde | Antimicrobial properties | Not specified |

| 5-Bromo-1-benzofuran-2-carbaldehyde | Enzyme inhibition | Not specified |

Propiedades

IUPAC Name |

2-ethyl-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRCCWCFOHNTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390217 | |

| Record name | 2-ethyl-1-benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10035-41-3 | |

| Record name | 2-Ethyl-3-benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10035-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethyl-1-benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzofurancarboxaldehyde, 2-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.